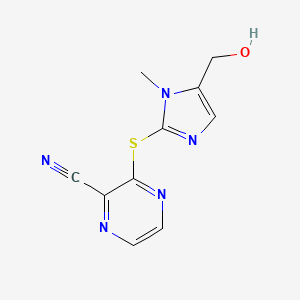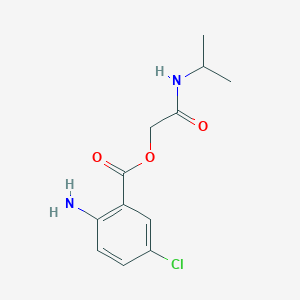
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile is a complex organic compound that features both imidazole and pyrazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Méthodes De Préparation
The synthesis of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the imidazole and pyrazine precursorsThe pyrazine ring is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final compound .
Industrial production methods for such compounds often involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile include other imidazole and pyrazine derivatives. These compounds often share similar chemical properties and biological activities but can differ in their specific interactions and effects. For example:
Pyrazinecarbonitrile: Known for its use in the synthesis of nitrogen-doped carbon nanoparticles and as an intermediate in the production of pyrazinamide.
1-Phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: Studied for its antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C10H9N5OS |
|---|---|
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
3-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-7(6-16)5-14-10(15)17-9-8(4-11)12-2-3-13-9/h2-3,5,16H,6H2,1H3 |
Clé InChI |
NPRUUMALNQRDBR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1SC2=NC=CN=C2C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)



![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)



